1-(6-Methoxypyridin-3-YL)cyclobutan-1-amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Methoxypyridin-3-yl)cyclobutan-1-amine typically involves the reaction of 6-methoxypyridine-3-amine with cyclobutanone under specific conditions. The reaction is often carried out in the presence of a reducing agent such as sodium borohydride to facilitate the formation of the cyclobutane ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants .
Chemical Reactions Analysis
Types of Reactions
1-(6-Methoxypyridin-3-yl)cyclobutan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
1-(6-Methoxypyridin-3-yl)cyclobutan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(6-Methoxypyridin-3-yl)cyclobutan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(6-Methoxypyridin-3-yl)cyclobutane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of an amine group.
N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine: Contains a pyrrole ring and a methylene bridge.
Uniqueness
1-(6-Methoxypyridin-3-yl)cyclobutan-1-amine is unique due to its specific combination of a cyclobutane ring and a methoxypyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H14N2O |
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Molecular Weight |
178.23 g/mol |
IUPAC Name |
1-(6-methoxypyridin-3-yl)cyclobutan-1-amine |
InChI |
InChI=1S/C10H14N2O/c1-13-9-4-3-8(7-12-9)10(11)5-2-6-10/h3-4,7H,2,5-6,11H2,1H3 |
InChI Key |
MPIYRJPXFQXGME-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C=C1)C2(CCC2)N |
Origin of Product |
United States |
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